molecular formula C14H15N3O B2860654 N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]prop-2-enamide CAS No. 2411253-70-6

N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]prop-2-enamide

Cat. No. B2860654
CAS RN: 2411253-70-6
M. Wt: 241.294
InChI Key: FMAMSRLPRXBPQT-UHFFFAOYSA-N
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Description

“N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]prop-2-enamide” is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives, including “N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]prop-2-enamide”, involves various synthetic routes . For instance, Subramaniam et al. synthesized a series of imidazole derivatives and evaluated them for antioxidant potential .


Molecular Structure Analysis

Imidazole, the core structure of “N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]prop-2-enamide”, is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]prop-2-enamide” and similar compounds are complex and can lead to a variety of products . These reactions are often used to synthesize new compounds with potential biological activities .

Future Directions

The future directions for research on “N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]prop-2-enamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the development of new drugs that overcome the problems of antimicrobial resistance .

properties

IUPAC Name

N-[(2-methyl-3-phenylimidazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-3-14(18)16-10-13-9-15-11(2)17(13)12-7-5-4-6-8-12/h3-9H,1,10H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAMSRLPRXBPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C2=CC=CC=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-Methyl-1-phenyl-1H-imidazol-5-yl)methyl)acrylamide

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